2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[55]undec-2-ene-5-carbonitrile is a complex organic compound that features a spirocyclic structure
Mechanism of Action
Target of Action
The primary target of this compound is the human aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 plays crucial roles in the occurrence of various hormone-dependent or independent malignancies and is a promising target for treating castration-resistant prostate cancer (CRPC) .
Mode of Action
The compound interacts with its target, AKR1C3, in a unique way. It has been found that the compound can achieve up to 5000-fold anti-AKR1C3 selectivity . The high inhibition selectivity originates from the different binding modes, namely “Inward” and “Outward,” of this compound series in AKR1C3 and AKR1C2, respectively . In AKR1C3, the tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket and interacts favorably with surrounding residues .
Biochemical Pathways
Given its target, it is likely that it impacts hormone activity and could influence the progression of hormone-dependent malignancies .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with AKR1C3. By inhibiting this enzyme, the compound could potentially disrupt hormone activity and slow the progression of hormone-dependent malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3,4-dihydroisoquinoline with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar solvent to facilitate the formation of the spirocyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carboxylic acid
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-methyl
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c20-12-16-17(24)21-18(22-19(16)9-4-1-5-10-19)23-11-8-14-6-2-3-7-15(14)13-23/h2-3,6-7,16H,1,4-5,8-11,13H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDTVFJAHXWFTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=N2)N3CCC4=CC=CC=C4C3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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